molecular formula C26H31N3O3 B11399445 5-butyl-3-(2-hydroxyphenyl)-4-[3-(pentyloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

5-butyl-3-(2-hydroxyphenyl)-4-[3-(pentyloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11399445
M. Wt: 433.5 g/mol
InChI Key: OQNZMBUWYSZQCM-UHFFFAOYSA-N
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Description

“5-BUTYL-3-(2-HYDROXYPHENYL)-4-[3-(PENTYLOXY)PHENYL]-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE” is a complex organic compound that belongs to the class of pyrrolopyrazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:

    Step 1: Formation of the pyrrolopyrazole core through cyclization reactions.

    Step 2: Introduction of the butyl and pentyl groups via alkylation reactions.

    Step 3: Functionalization of the phenyl rings with hydroxyl and alkoxy groups.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including:

    Catalysts: Use of specific catalysts to increase reaction efficiency.

    Solvents: Selection of appropriate solvents to ensure high yield and purity.

    Temperature and Pressure: Control of reaction conditions to maximize product formation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.

    Reduction: Reduction reactions could target the carbonyl group in the pyrrolopyrazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the phenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products

    Oxidation Products: Quinones or carboxylic acids.

    Reduction Products: Alcohols or amines.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a catalyst in organic reactions.

    Synthesis: Intermediate in the synthesis of other complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes.

    Receptor Binding: May interact with biological receptors.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

    Therapeutic Agents: Possible applications in treating diseases.

Industry

    Material Science: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, it could involve:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways: Inhibition of enzyme activity, blocking receptor binding, or interfering with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolopyrazoles: Other compounds in this class with similar structures.

    Phenyl Derivatives: Compounds with similar phenyl ring substitutions.

Uniqueness

    Structural Features: Unique combination of butyl, hydroxyl, and pentyl groups.

    Biological Activity: Distinct biological activities compared to other similar compounds.

Properties

Molecular Formula

C26H31N3O3

Molecular Weight

433.5 g/mol

IUPAC Name

5-butyl-3-(2-hydroxyphenyl)-4-(3-pentoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C26H31N3O3/c1-3-5-9-16-32-19-12-10-11-18(17-19)25-22-23(20-13-7-8-14-21(20)30)27-28-24(22)26(31)29(25)15-6-4-2/h7-8,10-14,17,25,30H,3-6,9,15-16H2,1-2H3,(H,27,28)

InChI Key

OQNZMBUWYSZQCM-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCCC)NN=C3C4=CC=CC=C4O

Origin of Product

United States

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